2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine
Description
2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine is a pyrimidine derivative featuring a thioether linkage to a 2,4-dichlorobenzyl group. The compound’s structure combines a pyrimidine core with two amine groups at positions 4 and 6, and a sulfur atom at position 2 connected to a dichlorinated aromatic substituent. This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where hydrophobic interactions are critical. Its molecular weight and solubility profile are influenced by the dichlorobenzyl group, which enhances lipophilicity compared to simpler alkyl or non-halogenated aromatic analogs .
Properties
Molecular Formula |
C11H10Cl2N4S |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H10Cl2N4S/c12-7-2-1-6(8(13)3-7)5-18-11-16-9(14)4-10(15)17-11/h1-4H,5H2,(H4,14,15,16,17) |
InChI Key |
GKECBGQVJDCSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-thiopyrimidine-4,6-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Halogenated Aromatic Substituents : The dichlorobenzyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the fluorobenzyl analog . This may improve membrane permeability but reduce aqueous solubility.
- Alkyl vs. Aromatic Thioethers : The propylthio analog lacks aromaticity, resulting in lower molecular weight and reduced steric bulk. However, its simpler structure may limit target-binding specificity.
- Complex Heterocyclic Systems : The thiazole-sulfonylphenyl derivative and pyrazolo-pyrimidine demonstrate how fused rings or additional functional groups (e.g., sulfonyl) can modulate binding affinity and solubility.
Physicochemical Properties
- Solubility : The dichlorobenzylthio group likely reduces aqueous solubility compared to the propylthio analog or the pyrazolo-pyrimidine core , which is reported to have "good solubility."
- Lipophilicity (LogP) : Estimated LogP values would follow: Dichlorobenzylthio > Fluorobenzylthio > Propylthio, reflecting increasing hydrophobicity with halogenation .
Biological Activity
2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse roles in biological systems, primarily due to their structural similarity to nucleobases in DNA and RNA. This article reviews the biological activity of 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine, focusing on its synthesis, characterization, and various biological evaluations.
Synthesis and Characterization
The compound can be synthesized through a nucleophilic substitution reaction involving 2,4-dichlorobenzyl chloride and a pyrimidine derivative. The synthesis typically involves the following steps:
- Formation of the Thioether : The reaction of 2,4-dichlorobenzyl chloride with a thiol compound under basic conditions leads to the formation of the thioether.
- Pyrimidine Ring Formation : Subsequent reactions can introduce the pyrimidine moiety, completing the synthesis.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine has been evaluated for its effectiveness against various bacterial strains. In vitro studies show that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays. In one study, it was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Cytokines Measured : IL-1β, TNF-α
- Inhibition Rate : Up to 50% at a concentration of 10 µg/mL.
Case Studies
- Case Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine exhibits cytotoxic effects. The compound showed an IC50 value of 20 µM against A549 lung cancer cells.
- Neuroprotective Effects : In an animal model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced oxidative stress markers in the brain.
The biological activities of 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine are believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- DNA Interaction : Due to its structural similarity to nucleobases, it may also interfere with DNA replication in cancer cells.
Q & A
Q. What are the recommended synthetic routes for 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine, and how can reaction efficiency be optimized?
Answer: The compound is synthesized via S-alkylation of pyrimidine-thiol precursors (e.g., 2-thiopyrimidine-4,6-diamine) with 2,4-dichlorobenzyl halides. Reaction optimization involves:
- Solvent/base system : Use NaH in DMF or K₂CO₃ in acetonitrile.
- Stoichiometry : A 1:1.2 molar ratio of pyrimidine to benzyl halide minimizes unreacted starting material.
- Temperature : Maintain 60–80°C for 6–12 hours.
- Monitoring : Track progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) or HPLC (C18 column, λ = 254 nm). Post-reaction purification uses column chromatography (silica gel, dichloromethane/methanol gradient).
Q. What spectroscopic techniques are essential for characterizing 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine?
Answer:
- ¹H/¹³C NMR : Confirm thioether linkage (SCH₂ protons at δ 3.5–4.0 ppm; aromatic carbons at 120–140 ppm).
- HRMS : Verify molecular ion peak ([M+H]⁺ calculated for C₁₁H₉Cl₂N₃S: 306.9964).
- IR : Identify C-S stretch (~600 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹).
- HMBC : Correlate SCH₂ protons with pyrimidine C2 and benzyl aromatic carbons.
Q. What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (potential respiratory irritant).
- Storage : Keep in airtight, light-resistant containers at –20°C.
- Waste disposal : Neutralize with 10% NaOH before incineration.
Note: Structural analogs (e.g., 4,6-dihydroxy-2-methylpyrimidine) are classified as non-hazardous under GHS, but caution is advised due to dichlorobenzyl groups.
Q. How can researchers assess the purity of this compound and identify common synthetic impurities?
Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Major impurities include unreacted 2,4-dichlorobenzyl chloride (retention time ~8.2 min) and oxidized sulfone byproducts.
- LC-MS : Detect trace impurities (e.g., dimerization products at m/z 612).
- Elemental analysis : Confirm C, H, N, S content (±0.3% theoretical).
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat plasma) and membrane permeability (Caco-2 assay).
- Target engagement : Validate via surface plasmon resonance (SPR) for binding affinity (KD) or Western blot for enzyme inhibition (e.g., PRMT5).
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes.
Q. What strategies improve water solubility without compromising biological activity?
Answer:
- Salt formation : Prepare hydrochloride salts (adjust pH with HCl in ethanol).
- Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin inclusion complexes.
- Structural modification : Introduce polar groups (e.g., hydroxyl or amine) at C4/C6 positions. Note: Modifications may reduce logP by 1–2 units.
Q. How to design SAR studies focusing on the dichlorobenzyl-thio moiety?
Answer:
- Analog synthesis : Replace Cl with F/Br, substitute thioether with ether/sulfoxide.
- Biological assays : Test analogs against target enzymes (e.g., IC₅₀ in kinase assays).
- Computational modeling : Perform molecular docking (AutoDock Vina) to analyze halogen bonding with active-site residues. Prioritize analogs with ΔG < –8 kcal/mol.
Q. What computational methods predict binding affinity to target enzymes?
Answer:
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectory).
- QSAR models : Use descriptors like topological polar surface area (TPSA) and H-bond donors.
- Free energy perturbation (FEP) : Calculate ΔΔG for halogen substitutions. Validate with experimental IC₅₀.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
